Cas no 1344918-56-4 ((1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol)

(1R)-1-[2-(Dimethylamino)-5-fluorophenyl]ethan-1-ol is a chiral aromatic alcohol featuring a dimethylamino and fluorine substituent on the phenyl ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals requiring enantioselective precision. The fluorine substitution enhances metabolic stability and bioavailability, while the dimethylamino group offers potential for further functionalization. This compound is suited for applications in medicinal chemistry, such as the development of CNS-active agents or receptor-targeted therapeutics. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Its structural features make it a versatile building block for drug discovery and fine chemical synthesis.
(1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol structure
1344918-56-4 structure
Product Name:(1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol
CAS No:1344918-56-4
MF:C10H14FNO
MW:183.22266626358
CID:6147585
PubChem ID:63370869
Update Time:2025-06-23

(1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol
    • (R)-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol
    • CS-0266819
    • EN300-1856127
    • 1344918-56-4
    • AKOS012676722
    • (1R)-1-[2-(dimethylamino)-5-fluorophenyl]ethan-1-ol
    • Inchi: 1S/C10H14FNO/c1-7(13)9-6-8(11)4-5-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m1/s1
    • InChI Key: MIUZUDBHKKOMSU-SSDOTTSWSA-N
    • SMILES: FC1C=CC(=C(C=1)[C@@H](C)O)N(C)C

Computed Properties

  • Exact Mass: 183.105942232g/mol
  • Monoisotopic Mass: 183.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 23.5Ų

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Additional information on (1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol

Overview of (1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol (CAS No. 1344918-56-4)

(1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol (CAS No. 1344918-56-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring and a dimethylamino group, making it a valuable candidate for various applications in drug discovery and development.

The chiral center at the carbon atom adjacent to the hydroxyl group imparts enantiomeric specificity, which is crucial for its biological activity and pharmacological properties. The presence of the fluorine atom on the aromatic ring enhances the compound's lipophilicity and metabolic stability, while the dimethylamino group contributes to its basicity and potential for forming hydrogen bonds with biological targets.

Recent studies have explored the potential of (1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol as a lead compound for the development of novel therapeutic agents. One notable area of research involves its use as a ligand for G protein-coupled receptors (GPCRs), which are key targets in the treatment of various diseases, including neurological disorders, cardiovascular diseases, and metabolic syndromes.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that (1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol exhibits high affinity and selectivity for a specific GPCR subtype. This finding suggests that the compound could be optimized to develop more potent and selective drugs with improved therapeutic indices. The study also highlighted the importance of the chiral configuration in determining the compound's biological activity, emphasizing the need for enantiomerically pure forms in drug development.

Another area of interest is the compound's potential as an antidepressant. Preclinical studies have shown that (1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol can modulate serotonin and norepinephrine reuptake, which are key mechanisms involved in mood regulation. These findings have prompted further investigation into its efficacy and safety profile in animal models of depression.

The synthesis of (1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol has been optimized using modern synthetic techniques, including asymmetric catalysis and chiral resolution methods. These approaches have enabled researchers to produce high-purity enantiomers efficiently, facilitating their use in biological assays and preclinical studies.

In addition to its therapeutic potential, (1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol has been studied for its pharmacokinetic properties. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making it a promising candidate for oral administration. The compound's metabolic stability and low toxicity profile further support its suitability for clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of (1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol in human subjects. Early results from Phase I trials have indicated that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings have paved the way for Phase II trials to assess its therapeutic potential in specific disease indications.

In conclusion, (1R)-1-2-(dimethylamino)-5-fluorophenylethan-1-ol (CAS No. 1344918-56-4) represents a promising lead compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure, enantiomeric specificity, and favorable pharmacological properties make it an attractive candidate for further development as a novel therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in the field of drug discovery.

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